1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives, characterized by its unique cyclohexyl and naphthalenesulfonyl substituents. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various organic reactions, typically involving the introduction of the cyclohexyl and naphthalenesulfonyl groups onto a piperazine core. Its synthesis and characterization have been explored in scientific literature, highlighting its potential biological activities.
1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine can be classified as:
The synthesis of 1-cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine generally involves multi-step organic reactions. The following steps outline a common synthetic route:
The reactions typically require specific conditions such as controlled temperature and solvent systems (e.g., dichloromethane or ethanol) to optimize yield and purity. Catalysts like palladium on carbon may be employed during certain steps to facilitate reactions.
The molecular structure of 1-cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine can be represented as follows:
1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
These reactions are often facilitated under specific conditions, including temperature control and appropriate solvent systems. The choice of reagents significantly influences the selectivity and yield of the desired products.
The mechanism of action for 1-cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine is primarily associated with its interaction with biological targets such as enzymes or receptors.
The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. In vitro studies suggest that it may interact with cellular targets, affecting cell signaling pathways and promoting apoptosis in cancer cells.
Research indicates that compounds similar to 1-cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine exhibit cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer therapy.
1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations, making it a versatile building block in synthetic chemistry.
1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine has several applications in scientific research:
1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine belongs to the broader N,N-disubstituted piperazine family, distinguished by the specific presence of an arylsulfonyl group directly attached to the piperazine nitrogen. Its molecular formula (C₂₀H₂₆N₂O₂S; PubChem CID: 3816991) reflects a 348.5 g/mol molecular weight, with the naphthalene system contributing significant hydrophobicity (clogP ≈ 4.2) and the sulfonamide group providing hydrogen-bonding capacity [1]. The compound’s crystalline nature and stability under ambient conditions facilitate synthetic manipulation and purification. X-ray crystallographic analyses of analogous sulfonylpiperazines typically reveal a chair conformation of the piperazine ring, with the sulfonyl group adopting a pseudo-axial or equatorial orientation depending on crystalline packing forces. The naphthalene-2-sulfonyl moiety offers a rigid, planar aromatic system that promotes π-π stacking interactions, while the cyclohexyl group provides a sterically demanding, aliphatic hydrophobic element critical for binding pocket penetration.
Structurally related derivatives exhibit modifications that profoundly influence physicochemical and target-binding properties. For instance:
Table 1: Structural Analogues and Key Modifications
| Compound | Molecular Formula | Key Structural Features | Impact on Properties |
|---|---|---|---|
| 1-Cyclohexyl-4-(naphthalen-1-ylsulfonyl)piperazine | C₂₀H₂₆N₂O₂S | Naphthalene sulfonation at position 1 (vs. 2) | Altered π-stacking geometry and dipole moment |
| Cyclohexyl[4-(2-naphthalenylsulfonyl)-1-piperazinyl]methanone | C₂₁H₂₆N₂O₃S | Carbonyl spacer between cyclohexyl and piperazine | Enhanced conformational flexibility |
| Cyclohexyl(4-(naphthalen-1-ylsulfonyl)-2-(trifluoromethyl)piperazin-1-yl)methanone | C₂₂H₂₅F₃N₂O₃S | Trifluoromethyl group on piperazine ring | Increased electron-withdrawing character and metabolic stability |
Synthetic routes typically proceed via nucleophilic displacement, where cyclohexylpiperazine reacts with naphthalene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), yielding the target compound after 12-24 hours at ambient temperature [1] [2]. Purification employs silica gel chromatography or recrystallization from ethanol/water mixtures, with characterization via ¹H/¹³C NMR (characteristic signals: cyclohexyl CH ~1.0-2.0 ppm, piperazine CH₂ ~2.5-3.5 ppm, naphthyl CH ~7.5-8.5 ppm), FTIR (distinct S=O asymmetric/symmetric stretches at 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹), and high-resolution mass spectrometry [10]. Computational analyses predict moderate aqueous solubility (logS ≈ -4.5) but high membrane permeability (PAMPA logPe > -5.0), aligning with its potential for intracellular target engagement [3].
This chemotype demonstrates compelling biological activities across two therapeutic domains:
Infectious Disease Applications:The compound’s structural motif enables disruption of microbial enzymatic machinery, particularly in multidrug-resistant bacteria and fungi. The sulfonamide group coordinates with metal ions in metallo-β-lactamases (MBLs), while the hydrophobic elements block substrate access pockets. Derivatives inhibit New Delhi metallo-β-lactamase-1 (NDM-1) with IC₅₀ values approaching 15 μM, significantly restoring meropenem efficacy against E. coli and K. pneumoniae in co-administration studies [3]. Additionally, structural analogs exhibit antifungal activity against Candida auris (MIC₈₀ = 32 μg/mL) by targeting fungal lanosterol demethylase, with the naphthalene moiety competitively inhibiting heme iron coordination essential for ergosterol biosynthesis. The scaffold’s protonatable piperazine nitrogen facilitates vacuolar accumulation in C. albicans, disrupting pH homeostasis and hyphal formation—a virulence determinant.
Oncology Applications:1-Cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine derivatives demonstrate potent, selective cytotoxicity across diverse malignancies through multimodal mechanisms:
Table 2: Anticancer Efficacy Across Cell Lines
| Cancer Type | Cell Line | Derivative Tested | Key Mechanism | Efficacy (IC₅₀/24h) |
|---|---|---|---|---|
| Pancreatic Adenocarcinoma | Panc02 | PB28 analogue | Sigma-2 agonism / mitochondrial O₂•⁻ | 12.7 μM |
| Glioblastoma | U87MG | RC-206 analogue | Proteasome inhibition | 9.3 μM |
| Multiple Myeloma | RPMI 8226 | RC-106 analogue | Sigma-2/Proteasome dual inhibition | 5.8 μM |
| Breast Carcinoma | 4T1 | SA5 | DNA intercalation / topoisomerase-II inhibition | 0.7 μM |
Despite promising preclinical data, critical knowledge gaps impede translational progress:
Target Identification Ambiguities:While sigma-2 receptor binding is well-documented, the receptor’s molecular identity remains controversial, with proposed candidates including TMEM97, PGRMC1, or novel oligomeric complexes [6]. Precise target deconvolution for 1-cyclohexyl-4-(naphthalen-2-ylsulfonyl)piperazine requires photoaffinity labeling studies coupled with chemoproteomic pull-down assays. Additionally, its off-target interactions (e.g., carbonic anhydrase IX suggested by docking studies in 4T1 cells) remain unvalidated experimentally [3]. Comprehensive kinome-wide binding profiles are unavailable, leaving potential kinase polypharmacology unexplored.
Mechanistic Elucidation Deficiencies:The temporal dynamics of mitochondrial superoxide production relative to caspase activation require clarification using real-time fluorescent reporters (e.g., mt-cpYFP). Whether superoxide generation is a primary trigger or secondary consequence of sigma-2-mediated apoptosis remains debated. Furthermore, the compound’s influence on autophagy flux—a known survival mechanism in pancreatic cancer—has not been quantified via LC3-II/p62 immunoblotting or autophagosome-lysosome co-localization assays [6].
Chemical Optimization Challenges:Poor aqueous solubility (<10 μg/mL) limits bioavailability and necessitates advanced delivery strategies like nanoparticle encapsulation or prodrug derivatization at the sulfonamide nitrogen. Structure-activity relationship (SAR) studies remain fragmentary, particularly regarding stereochemical influences; enantioselective synthesis of chiral analogues (e.g., introducing asymmetric carbons in the cyclohexyl ring) is unexplored [10]. Computational modeling suggests replacing the naphthalene with indole or carbazole could enhance sigma-2 affinity, but experimental validation is pending.
Translational Barriers:In vivo pharmacokinetic data are absent for the parent compound, though analogues show low plasma exposure (AUC₀₋₂₄ = 412 ng·h/mL) and rapid hepatic clearance (t₁/₂ = 1.2h) in murine models [10]. Efficacy studies in orthotopic or genetically engineered tumor models (e.g., KPC mice for pancreatic cancer) are lacking. Tumor-selective delivery approaches, such as conjugation to sigma-2-targeting peptides or embedment in thermosensitive hydrogels, warrant investigation to mitigate potential off-target effects.
Addressing these gaps requires interdisciplinary collaboration, leveraging modern techniques in chemical biology, structural pharmacology, and drug delivery to transform this high-potency scaffold into clinically viable therapeutics.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: